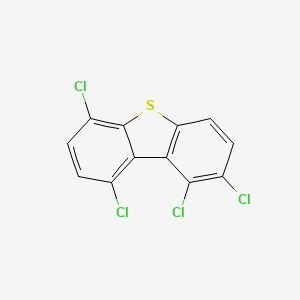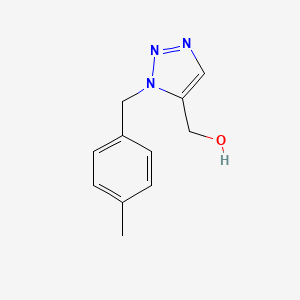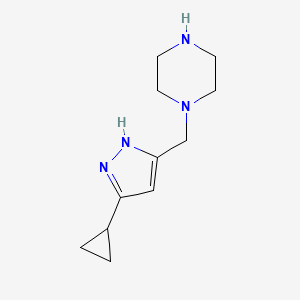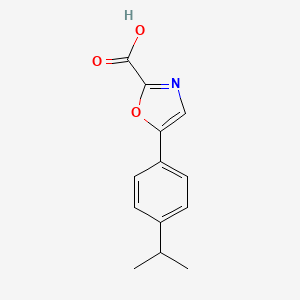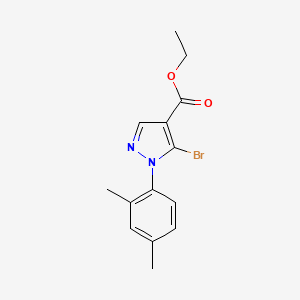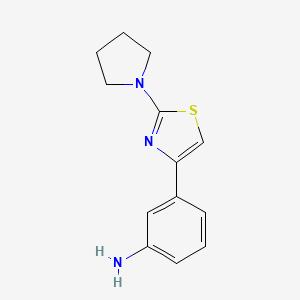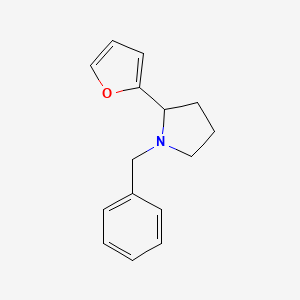
4-(2-Methoxyethoxy)benzofuran-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methoxyethoxy)benzofuran-6-amine is an organic compound with the molecular formula C11H13NO3 It contains a benzofuran ring substituted with a methoxyethoxy group and an amine group
Preparation Methods
The synthesis of 4-(2-Methoxyethoxy)benzofuran-6-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The general steps include:
Starting Materials: The synthesis begins with the preparation of the appropriate boron reagent and halogenated benzofuran derivative.
Coupling Reaction: The boron reagent and halogenated benzofuran derivative undergo a palladium-catalyzed coupling reaction in the presence of a base.
Purification: The product is purified using standard techniques such as column chromatography.
Industrial production methods may involve optimization of reaction conditions to increase yield and reduce costs.
Chemical Reactions Analysis
4-(2-Methoxyethoxy)benzofuran-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-Methoxyethoxy)benzofuran-6-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyethoxy)benzofuran-6-amine involves its interaction with specific molecular targets. For example, benzofuran derivatives are known to interact with enzymes and receptors, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-(2-Methoxyethoxy)benzofuran-6-amine can be compared with other benzofuran derivatives, such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another derivative with similar applications.
Angelicin: Known for its biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
4-(2-methoxyethoxy)-1-benzofuran-6-amine |
InChI |
InChI=1S/C11H13NO3/c1-13-4-5-15-11-7-8(12)6-10-9(11)2-3-14-10/h2-3,6-7H,4-5,12H2,1H3 |
InChI Key |
BVQQWBHDANLVCN-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC(=CC2=C1C=CO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


